Eldecalcitol interMediates

Description

Contextualization of Eldecalcitol as a Vitamin D3 Analog

Eldecalcitol, also known as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a structural analog of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). iiarjournals.orgresearchgate.net The defining feature of Eldecalcitol is the presence of a 3-hydroxypropoxy substituent at the 2β-position of the A-ring of the vitamin D scaffold. iiarjournals.orgtandfonline.com This modification significantly influences its biological activity and metabolic stability. While sharing the core steroidal framework and the critical 1α- and 25-hydroxyl groups with calcitriol, the addition of the 2β-substituent necessitates a synthetic approach that can precisely control the stereochemistry at this new chiral center.

Overview of Strategic Approaches to Eldecalcitol Construction

The synthesis of Eldecalcitol has evolved from lengthy linear sequences to more efficient convergent strategies. iiarjournals.org

The core of these convergent strategies lies in the efficient and stereocontrolled synthesis of the key A-ring and C/D-ring intermediates.

Key Intermediates in Convergent Synthesis:

The success of a convergent synthesis of Eldecalcitol hinges on the efficient preparation of two key building blocks: the A-ring synthon and the C/D-ring fragment.

A-Ring Fragment: The A-ring fragment contains the crucial 1α-hydroxyl group and the defining 2β-(3-hydroxypropoxy) substituent. Its synthesis often starts from chiral precursors to establish the correct stereochemistry. One approach begins with a C2 symmetrical epoxide, which is opened with 1,3-propanediol (B51772) to introduce the hydroxypropoxy side chain. iiarjournals.org Subsequent protecting group manipulations and functional group transformations lead to the desired A-ring synthon, often an ene-yne or a phosphine (B1218219) oxide derivative, ready for coupling. iiarjournals.orgresearchgate.net For instance, the ene-yne A-ring fragment 37 has been synthesized from a C2 symmetrical epoxide 30 in a multi-step process. iiarjournals.org More recent methods have utilized d-mannose (B1359870) as a chiral starting material to construct the A-ring, avoiding the need for asymmetric oxidation steps.

C/D-Ring Fragment: The C/D-ring fragment comprises the fused ring system and the side chain of the vitamin D molecule, including the 25-hydroxyl group. A common starting material for the C/D-ring fragment is calcifediol (B1668214) (25-hydroxyvitamin D3) or Grundman's ketone. iiarjournals.orgacs.org The synthesis of the C/D-ring fragment often involves a bromination step to prepare it for the coupling reaction with the A-ring. For example, the bromomethylene C/D-ring fragment 40 can be obtained from calcifediol. iiarjournals.org

Structure

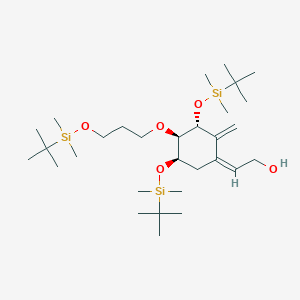

2D Structure

Properties

Molecular Formula |

C30H62O5Si3 |

|---|---|

Molecular Weight |

587.1 g/mol |

IUPAC Name |

(2Z)-2-[(3R,4R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-2-methylidenecyclohexylidene]ethanol |

InChI |

InChI=1S/C30H62O5Si3/c1-23-24(18-19-31)22-25(34-37(13,14)29(5,6)7)27(26(23)35-38(15,16)30(8,9)10)32-20-17-21-33-36(11,12)28(2,3)4/h18,25-27,31H,1,17,19-22H2,2-16H3/b24-18-/t25-,26-,27-/m1/s1 |

InChI Key |

LKDMRCVDAOOZGO-JZEAMISTSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCCCO[C@@H]1[C@@H](C/C(=C/CO)/C(=C)[C@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCO)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Retrosynthetic Disconnections and Fragment Design for Eldecalcitol

Fundamental Disconnection Points (e.g., A-Ring, C/D-Ring)

Retrosynthetic analysis of Eldecalcitol identifies several strategic bond disconnections that simplify the synthetic process. The most prevalent and successful approach involves a convergent strategy that divides the molecule into two primary fragments: an A-ring synthon and a C/D-ring fragment. tandfonline.comacs.org This disconnection typically occurs at the C5-C6 or C7-C8 bond of the seco-B ring triene system. tandfonline.comresearchgate.net

Trost Coupling: A palladium-catalyzed coupling reaction between an A-ring fragment (often an ene-yne) and a C/D-ring fragment (such as a bromomethylene derivative). iiarjournals.orgnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: This olefination method connects the A-ring and C/D-ring fragments. acs.org

Lythgoe Coupling: Another established method for forming the triene system of vitamin D analogs. researchgate.net

Design Principles for Key Eldecalcitol Intermediates

The design of the A-ring and C/D-ring intermediates is governed by the need to install the correct stereochemistry and functionality required for the final Eldecalcitol molecule. The principles guiding the design of these fragments focus on stereocontrol, efficiency, and scalability.

A-Ring Intermediates: The A-ring of Eldecalcitol contains the critical 1α-hydroxyl group and the unique 2β-(3-hydroxypropoxy) substituent. The design of A-ring synthons is therefore a formidable challenge, centering on the stereoselective construction of the chiral centers at the C-1, C-2, and C-3 positions. acs.org

Key design principles include:

Chiral Pool Starting Materials: To ensure high stereochemical purity, syntheses often begin with readily available chiral molecules. D-mannitol and D-mannose (B1359870) are frequently used as they provide a scaffold from which the A-ring's stereocenters can be directly assembled. tandfonline.comacs.orgtandfonline.com This approach reduces the complexity of chiral separations and avoids the need for less efficient asymmetric reactions. acs.org

Strategic Use of Intermediates: A common strategy involves the creation of key intermediates like C2-symmetrical epoxides. iiarjournals.org For instance, a highly diastereoselective epoxidation of a p-methoxybenzyl (PMB) protected dienol can provide a key epoxide intermediate. acs.orgacs.org This intermediate then allows for the sequential introduction of the required functional groups.

Controlled Functionalization: Once a core chiral structure is established, further modifications are carried out in a controlled manner. This can involve the alkylation of a secondary hydroxyl group with a triflate to install the side chain at the C-2 position, followed by selective protecting group manipulation and a palladium-catalyzed cyclization to yield the final A-ring synthon. acs.orgacs.org

C/D-Ring Intermediates: The C/D-ring fragment contains the fused ring system and the side chain characteristic of vitamin D derivatives. The design of these intermediates often leverages existing steroid chemistry.

Key design principles include:

Readily Available Starting Materials: The synthesis of the C/D-ring fragment frequently starts from commercially available and well-established vitamin D precursors like calcifediol (B1668214) (25-hydroxyvitamin D3) or Grundman's ketone. iiarjournals.orgacs.orgiiarjournals.orgacs.org

Key Transformations: The synthesis involves several key chemical transformations to prepare the fragment for coupling. These can include ozonolysis to cleave the side chain at a specific position, followed by reduction to an alcohol. iiarjournals.org To create a reactive handle for coupling, a Wittig reaction can be employed to form a bromomethylene group. iiarjournals.org

Direct Functionalization: More advanced industrial-scale syntheses utilize direct C-H hydroxylation. For example, Grundman's ketone can be hydroxylated using in situ prepared trifluoropropanone dioxirane, followed by protection of the resulting hydroxyl group, to efficiently produce the C/D-ring fragment. acs.orgacs.org The core hydrindane structure of the C/D-ring originates from the biotransformation of sterols and is a conserved feature in vitamin D chemistry. nih.gov

The careful design of these A-ring and C/D-ring intermediates, based on principles of stereocontrol and chemical efficiency, is fundamental to the successful and scalable synthesis of Eldecalcitol.

Classical and Contemporary Synthetic Methodologies for Eldecalcitol Intermediates

Linear Synthesis Approaches to Eldecalcitol Intermediates

Linear synthesis, where a molecule is built step-by-step from a single starting material, was the initial approach for creating Eldecalcitol. This method, while foundational, presented significant hurdles that prompted the development of more advanced strategies.

Early-Stage Linear Routes and Associated Challenges

The first total synthesis of Eldecalcitol was accomplished via a linear sequence. This pioneering route established the feasibility of constructing the molecule but was ultimately impractical for large-scale production due to its inherent inefficiencies.

| Challenge | Description |

| Lengthy Sequence | The synthesis involved 27 individual chemical transformations from the starting material to the final product. researchgate.netnih.gov |

| Low Overall Yield | The cumulative product loss over the 27 steps resulted in a final yield of only about 0.03%. researchgate.netnih.gov |

| Impractical for Scale-up | The combination of many steps and poor yield made the process unsuitable for large-scale, cost-effective production. nih.gov |

Key this compound in Linear Pathways

Starting from lithocholic acid, the synthesis proceeds through several important stages. nih.gov One of the pivotal intermediates generated is 25-hydroxycholesterol (B127956) . nih.gov Further elaboration of this steroidal core leads to the formation of 1,2α-epoxide 28 , another critical intermediate. nih.gov This epoxide is particularly significant as it serves as the key substrate for introducing the characteristic 3-hydroxypropoxy side chain at the 2β-position, a structural feature that distinguishes Eldecalcitol from other vitamin D analogs. nih.gov The controlled opening of this epoxide ring is a crucial step in forming the final, unique structure of Eldecalcitol.

Convergent Synthesis Approaches to this compound

Trost Coupling Strategies for Eldecalcitol Fragment Union

A highly successful convergent synthesis of this compound employs a palladium-catalyzed Trost coupling reaction (also known as the Tsuji-Trost reaction). wikipedia.orgcam.ac.uknih.gov This powerful carbon-carbon bond-forming reaction is used to unite the two major fragments of the Eldecalcitol structure: the A-ring and the C/D-ring system. researchgate.netnih.gov

In this strategy, the two key intermediates are:

The A-ring fragment : An "ene-yne" synthon that contains the functionalized cyclohexane ring. researchgate.netnih.gov

The C/D-ring fragment : A bromomethylene-functionalized hydrindane bicycle, which constitutes the core of the steroid structure. researchgate.netnih.gov

The Trost coupling reaction facilitates the efficient union of these two complex fragments to construct the complete triene system of Eldecalcitol. researchgate.net This specific convergent approach demonstrated a marked improvement in yield compared to the linear method. researchgate.netnih.gov

Horner–Wadsworth–Emmons (HWE) Olefination in Eldecalcitol Fragment Coupling

The Horner–Wadsworth–Emmons (HWE) olefination is another cornerstone of convergent synthesis in the field of vitamin D analogs and is a principal method for coupling the A-ring and C/D-ring fragments. nih.gov This reaction typically involves the coupling of a phosphonate-stabilized carbanion (derived from the A-ring) with a ketone or aldehyde (on the C/D-ring). nih.gov

The key intermediates for this coupling are:

A-ring phosphine (B1218219) oxide : This synthon contains the complete, functionalized A-ring with a diphenylphosphine oxide group, which is the precursor to the reactive carbanion.

C/D-ring ketone (Grundmann's Ketone) : The C/D-ring fragment is synthesized to terminate in a ketone at the C-8 position. nih.gov

The HWE reaction between the A-ring phosphine oxide and the C/D-ring ketone forms the C6-C7 double bond, effectively stitching the two major portions of the molecule together to form the characteristic triene system of vitamin D. nih.gov The reaction is highly reliable and generally favors the formation of the desired E-alkene, making it a powerful and widely used tool in the synthesis of Eldecalcitol and its intermediates.

Strategic Advantages of Convergent Synthesis of this compound

The shift from linear to convergent synthesis for producing this compound offers significant strategic advantages, primarily concerning efficiency and flexibility.

Furthermore, a convergent approach is more flexible. It allows for the independent synthesis and optimization of each fragment. This modularity means that modifications can be easily introduced into either the A-ring or the C/D-ring to produce various analogs for further research without having to repeat a long linear sequence. nih.gov This efficiency in both yield and adaptability makes convergent synthesis the superior and more practical strategy for the production of this compound.

| Synthesis Strategy | Key Features | Overall Yield |

| Linear Synthesis | 27-step sequential process from a single starting material (lithocholic acid). researchgate.netnih.gov | ~0.03% researchgate.netnih.gov |

| Convergent Synthesis | Independent synthesis of A-ring and C/D-ring fragments followed by late-stage coupling (e.g., Trost coupling). researchgate.netnih.gov | Significantly higher than the linear approach. researchgate.netnih.gov |

Biomimetic Synthetic Pathways to Eldecalcitol Precursors

Emulation of Natural Vitamin D3 Biogenesis for this compound

The cornerstone of the biomimetic synthesis of this compound lies in mimicking the natural photochemical and thermal cascade that converts 7-dehydrocholesterol (provitamin D3) into vitamin D3. This process is adapted to accommodate the unique structural features of Eldecalcitol, namely the 2β-(3-hydroxypropoxy) substituent on the A-ring.

The synthetic journey commences with a provitamin D analog specifically designed for Eldecalcitol. This precursor incorporates the characteristic 2β-(3-hydroxypropoxy) group. The critical step in emulating natural biogenesis is the photochemical ring-opening of this provitamin D analog. Exposure to ultraviolet (UV) radiation cleaves the 9,10-bond of the B-ring, leading to the formation of the corresponding previtamin D intermediate. This reaction is a direct parallel to the sun's effect on 7-dehydrocholesterol in the skin.

Following the photochemical conversion, the resulting previtamin D analog undergoes a thermal nih.govnih.gov-sigmatropic rearrangement. This intramolecular hydrogen shift transforms the previtamin D intermediate into the thermodynamically more stable vitamin D analog, which serves as a direct precursor to Eldecalcitol. This thermal isomerization is also a key feature of the natural vitamin D3 synthesis pathway.

The efficiency and practicality of this biomimetic approach have made it a preferred method for the large-scale production of Eldecalcitol, offering advantages over more traditional linear and convergent synthetic routes. nih.govnih.govnih.gov

Photochemical Reactions in Biomimetic Eldecalcitol Syntheses

The photochemical conversion of the Eldecalcitol provitamin D analog to its previtamin form is a pivotal step that requires precise control of reaction parameters to maximize the yield of the desired product and minimize the formation of unwanted byproducts. The choice of wavelength for UV irradiation is critical, with UVB light (typically in the range of 280-315 nm) being the most effective for this transformation.

The solvent system employed during the photochemical reaction also plays a significant role in the reaction's outcome. Different solvents can influence the conformation of the provitamin D analog and the stability of the resulting previtamin, thereby affecting the product distribution.

Furthermore, the duration of UV exposure and the temperature at which the reaction is conducted are carefully optimized to ensure efficient conversion while preventing photodegradation of the product. The table below summarizes key aspects of this critical photochemical step.

Key Parameters in the Photochemical Synthesis of Eldecalcitol Precursors

| Parameter | Description | Significance in Eldecalcitol Synthesis |

|---|---|---|

| UV Wavelength | The specific range of ultraviolet light used to initiate the photochemical reaction. | UVB radiation is employed to selectively cleave the 9,10-bond of the provitamin D analog's B-ring, initiating the conversion to the previtamin form. |

| Irradiation Time | The duration of exposure to UV light. | Optimized to maximize the conversion of the provitamin to the previtamin form while minimizing the formation of undesirable photoproducts such as lumisterol and tachysterol. |

| Solvent | The medium in which the photochemical reaction is carried out. | The choice of solvent can influence the conformation of the reactant and the stability of the product, thereby affecting the overall yield and purity of the previtamin D intermediate. |

| Temperature | The temperature at which the irradiation is performed. | Controlled to prevent unwanted thermal side reactions and ensure the stability of the reactants and products. |

Following the photochemical step, the thermal isomerization of the previtamin D intermediate is typically carried out by heating the reaction mixture. The temperature and reaction time for this step are also carefully controlled to ensure the complete and efficient conversion to the desired vitamin D analog, which is a key intermediate in the synthesis of Eldecalcitol. The table below outlines the key parameters for this thermal rearrangement.

Key Parameters in the Thermal Isomerization of Eldecalcitol Precursors

| Parameter | Description | Significance in Eldecalcitol Synthesis |

|---|---|---|

| Temperature | The temperature at which the thermal rearrangement is conducted. | Provides the necessary activation energy for the nih.govnih.gov-sigmatropic hydrogen shift, converting the previtamin D analog to the more stable vitamin D analog. |

| Reaction Time | The duration of the heating period. | Ensures the isomerization reaction proceeds to completion, maximizing the yield of the desired Eldecalcitol precursor. |

| Solvent | The medium in which the thermal isomerization takes place. | Can influence the rate of the isomerization reaction and the stability of the final product. |

Synthesis of Distinct Eldecalcitol Ring System Intermediates

Synthesis of the Eldecalcitol A-Ring Fragment Intermediates

The A-ring of Eldecalcitol contains several stereocenters, including the distinctive 2β-(3-hydroxypropoxy) substituent that differentiates it from calcitriol (B1668218). nih.govnih.gov The construction of this fragment requires precise stereochemical control, which is often achieved through the use of chiral starting materials and stereoselective reactions.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like sugars, amino acids, and terpenes that can be used as starting materials in complex syntheses. wikipedia.org This approach leverages the pre-existing stereochemistry of the starting material to establish the desired chirality in the target molecule, enhancing the efficiency of the synthesis. wikipedia.org

For the synthesis of Eldecalcitol's A-ring, several compounds from the chiral pool have been utilized:

D-Mannose (B1359870): A practical and scalable synthesis of an Eldecalcitol A-ring intermediate has been developed using D-mannose as the chiral starting material. acs.org This process allows for the direct assembly of all the stereocenters of the A-ring fragment, which simplifies the process by eliminating the need for chiral separation or asymmetric oxidation steps. acs.org

Diethyl D-Tartarate: In a convergent synthesis of Eldecalcitol metabolites, the A-ring fragment was synthesized starting from diethyl D-tartarate. researchgate.net

D-Mannitol: While specific examples for Eldecalcitol are less detailed in the provided results, D-mannitol is a common C6 chiral pool starting material used for synthesizing complex molecules, including other vitamin D analogs. nih.gov

The use of these starting materials provides a robust foundation for establishing the correct stereochemistry at multiple centers in the A-ring.

Epoxides are key intermediates in the synthesis of the Eldecalcitol A-ring due to their versatility in undergoing regioselective and stereospecific ring-opening reactions. iiarjournals.orgmdpi.comencyclopedia.pub A highly diastereoselective epoxidation of a p-methoxybenzyl (PMB) protected dienol at room temperature is a crucial step in an industrial-scale synthesis of Eldecalcitol. acs.org This reaction provides a key epoxide intermediate with a secondary hydroxyl group, setting up the required stereochemistry for the subsequent steps. acs.org

In one convergent synthesis, a C2 symmetrical epoxide serves as a common starting material for creating all possible A-ring diastereomers of Eldecalcitol. nih.gov The synthesis of the primary A-ring fragment also proceeds through an epoxide intermediate. This epoxide is later opened regioselectively to install the necessary acetylene (B1199291) unit for coupling with the C/D-ring. iiarjournals.orgiiarjournals.org The management of epoxide chemistry is pivotal for robust and cost-effective manufacturing processes. mdpi.com

Palladium-catalyzed reactions are powerful tools in modern organic synthesis and feature prominently in the construction of vitamin D analogs. endotherm-lsm.comnih.gov A palladium-catalyzed cyclization is employed to form the A-ring synthon of Eldecalcitol after the key stereocenters have been established. acs.org This step is part of a sequence that includes selective protecting group manipulation followed by the cyclization to yield the core of the A-ring. acs.org

Furthermore, the key coupling of the A-ring and C/D-ring fragments is often accomplished using a palladium-catalyzed reaction, such as the Trost coupling reaction. nih.govresearchgate.netiiarjournals.org This reaction, which utilizes a palladium catalyst like tris(dibenzylideneacetone)dipalladium-chloroform [(dba)3Pd2-CHCl3] in the presence of triphenylphosphine, connects the A-ring's ene-yne component with the C/D-ring's bromomethylene component to form the complete triene system of Eldecalcitol. iiarjournals.orgiiarjournals.org

| Reaction Step | Reagents and Conditions | Product/Intermediate | Yield | Reference |

| Trost Coupling | A-ring fragment (37), C/D-ring fragment (40), Et3N, PPh3, (dba)3Pd2-CHCl3, boiling toluene | Coupled product (41) | 26% | iiarjournals.org |

The 2β-(3-hydroxypropoxy) group is the defining structural feature of Eldecalcitol and is crucial to its biological activity. nih.gov This substituent is introduced into the A-ring intermediate through the regioselective ring-opening of an epoxide. iiarjournals.org In a key step, a C2 symmetrical epoxide is cleaved with 1,3-propanediol (B51772) in the presence of a strong base like potassium t-BuOK to yield a diol, successfully installing the hydroxypropoxy side chain. iiarjournals.org

Table of Reaction Steps for Introducing the Hydroxypropoxy Group

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | C2 symmetrical epoxide (30) | HO(CH2)3OH, t-BuOK | Diol (31) | 86% | iiarjournals.org |

| 2 | Diol (31) | t-BuCOCl, pyridine, CH2Cl2 | Pivalate (32) | 88% | iiarjournals.org |

This sequence efficiently incorporates the characteristic side chain early in the synthesis of the A-ring fragment.

Controlling the stereochemistry of the A-ring is paramount for the synthesis of Eldecalcitol. The molecule has several chiral centers, and its biological activity is highly dependent on the correct spatial arrangement of its functional groups. A significant research effort has been dedicated to synthesizing various diastereomers of Eldecalcitol to explore the structure-activity relationship. nih.gov

Using a C2-symmetrical epoxide as a common starting material, all possible A-ring diastereomers at the C-1 and C-3 positions (namely 3-epi-ED-71, 1-epi-ED-71, and 1,3-diepi-ED-71) have been synthesized via the convergent Trost methodology. nih.gov During the synthesis of the A-ring ene-yne fragment, the reaction to install the acetylene unit can produce an epimeric mixture. For instance, the regioselective opening of epoxide 36 with lithium trimethylsilylacetylide provides the desired ene-yne (37) as well as the accompanying (S)-epimer, which can be separated by column chromatography. iiarjournals.orgiiarjournals.org

| Product | Yield | Separation Method | Reference |

| A-ring fragment (37) | 36% | Column Chromatography | iiarjournals.orgiiarjournals.org |

| (S)-epimer of 37 | 24% | Column Chromatography | iiarjournals.orgiiarjournals.org |

Synthesis of the Eldecalcitol C/D-Ring Fragment Intermediates

The C/D-ring fragment of Eldecalcitol is a bicyclic system that is also found in naturally occurring vitamin D3. This fragment is typically synthesized from readily available starting materials like calcifediol (B1668214) (25-hydroxyvitamin D3) or Grundman's ketone. iiarjournals.orgiiarjournals.orgacs.org

One common synthetic route starts with commercially available calcifediol. iiarjournals.orgiiarjournals.org The synthesis involves several key transformations:

Protection: The hydroxyl groups of calcifediol are protected, for example, as bis-triethylsilyl (TES) ethers. iiarjournals.orgiiarjournals.org

Cleavage: The side chain is cleaved via ozonolysis, followed by reduction with sodium borohydride (B1222165) (NaBH4) to yield an alcohol. iiarjournals.orgiiarjournals.org

Oxidation: The resulting hydroxyl group is oxidized to a ketone using reagents like tetrapropylammonium (B79313) perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO). iiarjournals.orgiiarjournals.org

Wittig Reaction: A Wittig reaction is then performed on the ketone to introduce the exocyclic bromomethylene group, which is essential for the subsequent palladium-catalyzed coupling with the A-ring fragment. iiarjournals.orgiiarjournals.org

An alternative approach for industrial-scale synthesis obtains the C/D-ring fragment via direct C-H hydroxylation of Grundman's ketone. acs.org

Summary of C/D-Ring Synthesis from Calcifediol

| Step | Intermediate | Reagents/Conditions | Product | Yield | Reference |

| 1 | Calcifediol (2) | TESOTf, Et3N | bis-TES protected Calcifediol | - | iiarjournals.orgiiarjournals.org |

| 2 | bis-TES protected Calcifediol | O3 then NaBH4 | Alcohol (38) | 72% | iiarjournals.orgiiarjournals.org |

| 3 | Alcohol (38) | TPAP, NMO | Ketone (39) | 99% | iiarjournals.orgiiarjournals.org |

| 4 | Ketone (39) | Ph3P+CH2BrBr−, NaHMDS | Bromomethylene (40) | 38% | iiarjournals.orgiiarjournals.org |

Universal Building Blocks and Common Precursors in Eldecalcitol Synthesis

Vitamin D3 (cholecalciferol) and its hydroxylated metabolites are common and logical starting points for the synthesis of Eldecalcitol. iiarjournals.orgresearchgate.net As mentioned, Grundman's ketone, a precursor to the C/D-ring, can be prepared from Vitamin D3. researchgate.net Furthermore, the C/D-ring bromomethylene fragment used in a convergent synthesis was obtained from calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D in the body. iiarjournals.org Using these biologically relevant precursors provides a more direct pathway to the target molecule's core structure.

Epoxides are highly valuable intermediates in organic synthesis due to their reactivity towards nucleophiles, allowing for the stereocontrolled introduction of functional groups. In the synthesis of Eldecalcitol, a 1,2α-epoxide is a crucial intermediate. iiarjournals.org In the original linear synthesis, this epoxide was prepared from 25-hydroxycholesterol (B127956) in a 13-step sequence. iiarjournals.orgiiarjournals.org The key role of this 1,2α-epoxide is to serve as an electrophile for the regioselective opening by 1,3-propanediol, which installs the signature 2β-(3-hydroxypropoxy) substituent of Eldecalcitol. iiarjournals.org More recent industrial-scale syntheses also rely on a key epoxide intermediate for the construction of the A-ring fragment, highlighting the central role of this functional group in building the complex A-ring stereochemistry. acs.org

| Intermediate Type | Specific Example | Role in Synthesis |

| Steroidal Precursor | Grundman's Ketone | C/D-Ring synthon precursor. acs.org |

| Reactive Synthon | Bromomethylene C/D-Ring | Coupling partner in convergent synthesis. iiarjournals.orgnih.gov |

| Vitamin D Analogue | Calcifediol | Starting material for C/D-ring synthon. iiarjournals.org |

| Reactive Intermediate | 1,2α-Epoxide | Enables introduction of the 2β-(3-hydroxypropoxy) group. iiarjournals.orgiiarjournals.org |

Advanced Chemical Transformations and Methodological Innovations in Eldecalcitol Intermediate Synthesis

Stereocontrol and Enantioselective Synthesis of Eldecalcitol Precursors

Achieving the correct stereochemistry in the A-ring and CD-ring fragments of Eldecalcitol is paramount for its biological activity. Modern synthetic routes rely heavily on stereocontrolled reactions to install chiral centers with high fidelity, thereby avoiding tedious and low-yielding separation of diastereomers.

Diastereoselective reactions are fundamental in converting existing chirality in a molecule into new stereocenters. In the context of Eldecalcitol synthesis, substrate-controlled diastereoselectivity is often employed. A prominent example is the diastereoselective epoxidation of allylic alcohols derived from chiral precursors.

The Sharpless asymmetric epoxidation, while renowned for its enantioselectivity with prochiral allylic alcohols, also demonstrates powerful diastereoselectivity when the substrate itself is chiral. researchgate.netharvard.edu In the synthesis of vitamin D3 analogs, an allylic alcohol precursor to the A-ring can be subjected to Sharpless epoxidation conditions. The inherent chirality of the substrate can either align with or oppose the chiral environment created by the titanium-tartrate catalyst. This results in "matched" pairs, which react quickly and with high diastereoselectivity, and "mismatched" pairs, which react sluggishly. harvard.edu

In an industrial-scale synthesis of Eldecalcitol, a highly diastereoselective epoxidation of a p-methoxybenzyl (PMB) protected dienol provides a key epoxide intermediate for the A-ring. acs.org This transformation establishes the required stereochemistry at the C-2 and C-3 positions, which is crucial for the subsequent introduction of the 1α-hydroxyl and 2β-(3-hydroxypropoxy) groups characteristic of Eldecalcitol. Similarly, in the synthesis of a 3-epi-vitamin D3 metabolite, a mixture of allylic alcohols derived from (S)-carvone was subjected to Sharpless epoxidation to yield the desired epoxyalcohol with high selectivity. plos.org

Table 1: Example of Diastereoselective Epoxidation in Vitamin D Analog Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Enantioselective catalysis has revolutionized the synthesis of complex chiral molecules like Eldecalcitol by enabling the direct formation of enantiomerically enriched products from achiral or prochiral starting materials.

Asymmetric Epoxidation: The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of this approach, providing access to chiral epoxy alcohols, which are versatile building blocks. researchgate.netacs.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral dialkyl tartrate (most commonly diethyl tartrate or diisopropyl tartrate), and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The choice of the L-(+)- or D-(-)-tartrate ligand dictates which face of the allylic alcohol is epoxidized, allowing for predictable and high levels of enantioselectivity. researchgate.net These chiral epoxides are critical intermediates for constructing the A-ring of Eldecalcitol and other vitamin D analogs.

Asymmetric Carbonyl-Ene Reactions: Functionally similar to asymmetric aldol reactions in their ability to create β-hydroxy carbonyl compounds, asymmetric carbonyl-ene reactions are also employed to set key stereocenters. An efficient synthesis of an A-ring synthon utilizes an asymmetric Lewis acid-promoted carbonyl-ene reaction between an alkene and a chiral glyoxylate ester. usc.es This key step establishes the stereochemistry for the 1α-hydroxyl group found in Eldecalcitol. usc.es

Catalytic Strategies in Eldecalcitol Intermediate Formation

The development of novel catalytic systems has been instrumental in creating more efficient, scalable, and convergent syntheses of Eldecalcitol. These strategies often involve transition metals or metal-free organocatalysts to achieve transformations that are difficult or impossible using classical methods.

Palladium catalysis is a powerful tool in modern organic synthesis, and it features prominently in convergent strategies for assembling the Eldecalcitol skeleton. Convergent syntheses involve preparing the A-ring and CD-ring fragments separately and then coupling them in a late-stage step, which is often more efficient than a long, linear sequence. iiarjournals.orgnih.gov

The Trost coupling reaction is a well-established palladium-catalyzed method used to couple an A-ring enyne fragment with a CD-ring vinyl bromide or triflate. nih.govresearchgate.net This reaction effectively stitches the two complex fragments together to form the complete triene system of vitamin D analogs. nih.govresearchgate.net The synthesis of Eldecalcitol, 20-epi-eldecalcitol, and other analogs has been successfully achieved using this methodology. nih.govresearchgate.net Beyond the Trost coupling, other palladium-catalyzed reactions such as cyclizations are used to form the A-ring synthon itself. acs.org Furthermore, Sonogashira couplings have been utilized in the synthesis of certain vitamin D analogs to construct key carbon-carbon bonds. nih.gov

Table 2: Palladium-Catalyzed Trost Coupling in Eldecalcitol Synthesis

| A-Ring Fragment | C/D-Ring Fragment | Catalyst System | Product | Yield | Reference |

|---|

Dioxiranes, such as dimethyldioxirane (DMDO) and methyl(trifluoromethyl)dioxirane (TFDO), are powerful, metal-free oxidizing agents. wikipedia.org They are particularly valued for their ability to perform challenging oxidations, including the direct hydroxylation of unactivated C-H bonds, under mild conditions. researchgate.net

A significant innovation in the synthesis of the Eldecalcitol CD-ring fragment involves the direct C-H hydroxylation of Grundman's ketone. acs.org This transformation is accomplished using trifluoropropanone dioxirane, which is generated in situ. acs.org This method provides a direct and efficient route to introduce the C-25 hydroxyl group, a key structural feature of Eldecalcitol. Dioxiranes are electrophilic oxygen-transfer agents capable of epoxidizing double bonds and hydroxylating C-H bonds, often with high regio- and stereoselectivity. benthamscience.comlboro.ac.uk Their application in the synthesis of complex natural products like Eldecalcitol highlights a shift towards more efficient and environmentally benign synthetic methods. researchgate.net

Table 3: Dioxirane-Mediated C-H Hydroxylation for CD-Ring Fragment

| Substrate | Reagent | Key Transformation | Application | Reference |

|---|

Organometallic reagents are indispensable for the formation of carbon-carbon bonds in the synthesis of Eldecalcitol intermediates. Grignard reagents (organomagnesium halides) are frequently used to introduce alkyl and hydroxyalkyl substituents onto the A-ring and side chain.

A concise route for synthesizing the A-ring synthon of 2α-substituted vitamin D3 analogues, which are structurally related to Eldecalcitol, utilizes the addition of a Grignard reagent to a sugar-derived epoxide. semanticscholar.orgresearchgate.net This key step introduces the desired substituent at the C-2 position. The efficiency of this reaction was found to be highly dependent on the solvent, with toluene providing higher yields compared to traditional ethereal solvents. semanticscholar.org Grignard reagents have also been employed in coupling reactions to build the side chain of vitamin D metabolites. iiarjournals.org These classical organometallic reactions remain a robust and reliable method for constructing the carbon framework of Eldecalcitol precursors.

Table 4: Grignard Reaction for the Synthesis of a 2α-Substituted A-Ring Precursor

| Epoxide Substrate | Grignard Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside | MeMgBr | Toluene | 2α-methyl substituted product | 85% | semanticscholar.org |

Photochemical Reactions for Eldecalcitol Secosteroid Intermediate Generation

The formation of the characteristic triene system of the secosteroid core of Eldecalcitol is fundamentally a photochemical process, mimicking the natural biosynthesis of vitamin D in the skin. nih.gov

The cornerstone of Eldecalcitol synthesis is the photochemical conversion of a steroidal 5,7-diene precursor, analogous to 7-dehydrocholesterol (7-DHC), into the previtamin D form. nih.gov This reaction involves the UVB-induced photolysis of the B-ring of the steroid. nih.govnih.gov The absorption of UVB radiation by the conjugated diene system excites the molecule, leading to a conrotatory ring-opening reaction to form a 9,10-secosteroid intermediate. nih.gov This transformation is a fundamental reaction in photobiology and is applicable to a range of 5,7-diene steroids for the generation of a family of secosteroids. nih.gov

The efficiency and outcome of this photochemical step are influenced by the dose of UVB irradiation. Low doses primarily lead to the formation of the desired previtamin D-like compounds, while higher or prolonged exposure can result in the formation of other isomers such as tachysterol and lumisterol-like structures, or potentially oxidized derivatives. nih.gov

Table 1: Key Isomers in the Photochemical Transformation of 5,7-Dienes

| Isomer | Formation Condition | Structural Characteristic |

| Previtamin D | Low-dose UVB irradiation | 9,10-seco-(5Z,7E)-triene |

| Tachysterol | Higher-dose UVB irradiation | (6E)-isomer of previtamin D |

| Lumisterol | Higher-dose UVB irradiation | 9β,10α-stereoisomer of the 5,7-diene precursor |

Photoisomerization and Thermal Isomerization Processes in Eldecalcitol Pathways

Following the initial photochemical ring-opening, the resulting previtamin D intermediate is not yet the final, stable secosteroid structure. It exists in a dynamic equilibrium with the corresponding vitamin D form. This equilibrium is governed by a thermally-induced intramolecular nih.govnih.gov-sigmatropic hydrogen shift. nih.govresearchgate.net This reversible thermal isomerization process is crucial for converting the previtamin D intermediate into the thermodynamically more stable vitamin D scaffold, which possesses the required (5Z,7E)-diene geometry characteristic of Eldecalcitol.

Strategic Protecting Group Chemistry in Multi-Step Eldecalcitol Syntheses

The multi-step synthesis of complex molecules like Eldecalcitol, which contain multiple reactive functional groups, heavily relies on the use of protecting groups. jocpr.comorganic-chemistry.org These groups temporarily mask a reactive site to prevent it from undergoing unwanted reactions during a synthetic transformation elsewhere in the molecule. organic-chemistry.orgcem.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com

Eldecalcitol precursors contain several hydroxyl groups, including those at the C1, C3, and C25 positions, as well as the diol functionality in the C2 side chain. To perform selective modifications, these hydroxyl groups must be differentially protected. This is achieved through an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. jocpr.comorganic-chemistry.org

Silyl ethers are commonly employed for the protection of hydroxyl groups due to their stability and the wide range of available cleavage conditions. jocpr.comlibretexts.org For example, a tert-butyldimethylsilyl (TBDMS) group might be used to protect one hydroxyl group, while a more robust triisopropylsilyl (TIPS) group protects another. The TBDMS group can be selectively cleaved using fluoride ions (e.g., TBAF), while the TIPS group remains intact, only to be removed later under stronger acidic conditions. libretexts.org Other common protecting groups for alcohols include benzyl (Bn), acetyl (Ac), and methoxymethyl (MOM) ethers. libretexts.org

Table 2: Common Orthogonal Protecting Groups for Hydroxyl Functions in Eldecalcitol Synthesis

| Protecting Group | Abbreviation | Common Reagents for Removal | Stability |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (TBAF), mild acid | Stable to base, hydrogenolysis |

| Triisopropylsilyl ether | TIPS | Fluoride ions (TBAF), acid | More stable than TBDMS to acid |

| Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, many redox reagents |

| Acetyl ester | Ac | Mild acid or base (e.g., K₂CO₃, MeOH) | Stable to hydrogenolysis, neutral conditions |

| Tetrahydropyranyl ether | THP | Acid (e.g., PPTS, AcOH) | Stable to base, nucleophiles, redox reagents |

Selective Deprotection Methodologies for Eldecalcitol Precursors

The success of a multi-step synthesis hinges on the ability to remove protecting groups selectively and in high yield at the appropriate stages. cem.com The process of removing a protecting group is called deprotection. cem.com For this compound, a variety of selective deprotection methods are utilized.

For instance, the cleavage of silyl ethers is typically achieved using a source of fluoride ion, such as tetra-n-butylammonium fluoride (TBAF), or acidic conditions. libretexts.org Benzyl ethers are robust but can be cleanly removed by catalytic hydrogenolysis, a reaction that does not affect most other functional groups, including silyl ethers and esters. libretexts.org Ester protecting groups like acetates are readily hydrolyzed under mild basic or acidic conditions. libretexts.org In syntheses requiring multiple differentiated hydroxyl groups, a sequence of deprotection steps is carefully planned. For example, a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde group can be removed with hydrazine without affecting acid-labile (e.g., Mtt) or base-labile (e.g., Fmoc) groups, showcasing a high degree of orthogonality. sigmaaldrich.com

Continuous Flow Chemistry and Process Intensification for this compound

Modern pharmaceutical manufacturing is increasingly transitioning from traditional batch processing to continuous flow chemistry to improve efficiency, safety, and scalability. outsourcedpharma.compitt.edu This technology is highly applicable to the synthesis of complex active pharmaceutical ingredients (APIs) like Eldecalcitol. mdpi.com

Continuous flow chemistry involves pumping reagents through a network of tubes or channels where the reaction occurs. nih.gov This methodology offers significant advantages over batch reactors, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety due to the small reaction volumes at any given moment. nih.govmdpi.com For highly exothermic or hazardous reactions often encountered in complex syntheses, flow chemistry provides a much safer operating environment. cetjournal.it

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.itmdpi.com Shifting from batch to continuous manufacturing is a key strategy for process intensification. cetjournal.it This approach allows for the reduction of solvent volumes, minimizes waste, and can lead to higher yields and product purity. cetjournal.it The integration of multiple synthetic steps into a continuous "telescoped" sequence without isolating intermediates can dramatically reduce manufacturing time and cost. nih.gov The application of continuous flow and process intensification principles holds great promise for the industrial-scale production of this compound, offering a more sustainable and cost-effective manufacturing pathway. scielo.br

Green Chemistry Approaches in Eldecalcitol Intermediate Manufacturing

Green chemistry serves as a foundational framework for designing chemical products and processes that minimize the use and generation of hazardous substances. jocpr.comunibo.it In the context of producing this compound, this philosophy is applied to optimize reaction pathways, solvent use, and catalyst systems. A significant advancement in the sustainable production of Eldecalcitol was the strategic shift from a lengthy linear synthesis to a more efficient convergent synthesis. nih.gov

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing, often accounting for the largest portion of the mass used in a process and the majority of the waste. nih.govchimia.ch Therefore, careful solvent selection is a cornerstone of green process design. The ideal solvent should be effective for the reaction, non-toxic, derived from renewable resources, and easily recyclable. jocpr.com In the production of vitamin D analogs, processes are being refined to incorporate more sustainable solvent choices. For instance, the use of supercritical carbon dioxide, a non-toxic and easily removable solvent, has been employed in the column chromatography separation of vitamin D3 from isomer mixtures, showcasing a greener alternative to traditional organic solvents. google.com

Below is a table classifying solvents that may be used in various stages of vitamin D analog synthesis, based on general green chemistry guidelines.

| Solvent Class | Examples | Green Chemistry Assessment | Rationale |

| Recommended | Water, Supercritical CO₂, Ethanol | Preferred | Low toxicity, renewable, minimal environmental impact. jocpr.com |

| Usable | Acetone, Ethyl Acetate, Heptane, Toluene | Acceptable with controls | Moderate environmental and/or safety concerns; recycling is encouraged. |

| Undesirable | Dichloromethane, Chloroform, Benzene | Avoid | High toxicity, significant environmental hazards, carcinogenic properties. jocpr.com |

This table provides a general classification. The suitability of a solvent depends on the specific requirements of a given synthetic step.

The stark contrast in efficiency between the linear and convergent synthesis routes for Eldecalcitol highlights the impact of process design on waste generation.

| Synthesis Strategy | Number of Steps | Overall Yield | Implication for Waste Minimization |

| Linear Synthesis | 27 | ~0.03% | Extremely high waste generation (high PMI); inefficient use of resources. nih.gov |

| Convergent Synthesis | Fewer overall linear steps | Significantly higher than linear | Drastically reduced waste; improved atom economy and resource efficiency. nih.gov |

Catalysts are essential for many key transformations in the synthesis of this compound, such as the palladium-catalyzed Trost coupling reaction used in the convergent strategy. nih.gov While highly effective, many of these catalysts, particularly those based on precious metals like palladium, are expensive and can be toxic. A key objective of green chemistry is to ensure these catalysts are used in minimal quantities and are recovered and reused efficiently across multiple reaction cycles. mdpi.com

The challenge often lies in separating the catalyst from the reaction mixture after completion. Homogeneous catalysts, which are dissolved in the reaction medium, can be difficult to recover. Therefore, significant research focuses on "heterogenizing" these catalysts by immobilizing them on a solid support. mdpi.com This allows for simple physical separation methods like filtration or centrifugation, facilitating catalyst reuse and minimizing contamination of the final product. mdpi.com While specific data on catalyst recycling within the industrial Eldecalcitol synthesis is proprietary, the principles of catalyst recovery are widely applied in pharmaceutical manufacturing.

Strategies for catalyst recovery are chosen based on the nature of the catalyst and the process conditions.

| Recovery Method | Description | Applicability |

| Filtration | The reaction mixture is passed through a filter to separate the solid-supported (heterogeneous) catalyst. | Widely used for heterogeneous catalysts. mdpi.com |

| Centrifugation | The mixture is spun at high speed to pellet the solid catalyst, allowing the liquid to be decanted. | Effective for separating catalysts of sufficient density and particle size. mdpi.com |

| Magnetic Separation | The catalyst is immobilized on a magnetic support and is recovered from the reaction vessel using a strong external magnet. | An innovative and efficient method for catalysts supported on magnetic nanoparticles. |

The development of robust, recyclable catalyst systems is paramount for the sustainable, long-term manufacturing of this compound. The goal is to create a circular process where the catalyst can be used for numerous cycles without a significant loss of activity, thereby reducing costs and the environmental burden associated with mining and disposing of heavy metals. mdpi.com

Analytical Methodologies for Characterization and Purity Assessment of Eldecalcitol Intermediates

Spectroscopic Techniques for Eldecalcitol Intermediate Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in the structural elucidation and confirmation of Eldecalcitol intermediates. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the intermediates. Both ¹H and ¹³C NMR are employed to confirm the identity and structural integrity of key synthons, such as the A-ring and the C/D-ring fragments.

For a typical A-ring phosphine (B1218219) oxide synthon, a precursor to the A-ring of many vitamin D analogs, characteristic ¹H NMR signals would include those for the vinyl protons and the protons adjacent to the phosphine oxide group and hydroxyl groups. Similarly, the ¹³C NMR spectrum would show distinct signals for the sp² carbons of the double bonds and the carbons bonded to oxygen and phosphorus.

Mass Spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through fragmentation analysis of the intermediates. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with liquid chromatography (LC-MS) for the analysis of these compounds. The fragmentation patterns observed in the mass spectra can help to confirm the structure of the core molecule and the presence of specific functional groups. For instance, the mass spectrum of a protected C/D-ring intermediate would be expected to show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of protecting groups or cleavage of the side chain. While specific fragmentation data for every intermediate is proprietary, the analysis of Eldecalcitol itself by UPLC-APCI-MS/MS has shown a characteristic transition of m/z 508.6 to 397.4, indicating the loss of the A-ring with the hydroxypropoxy side chain, a pattern that would be informative for related intermediates. ukaazpublications.com

Interactive Table: Representative Spectroscopic Data for Vitamin D Analog Intermediates

| Intermediate Type | Analytical Technique | Key Observations |

|---|---|---|

| A-Ring Synthon (phosphine oxide) | ¹H NMR | Signals for vinylic protons, protons alpha to oxygen and phosphorus. |

| A-Ring Synthon (phosphine oxide) | ¹³C NMR | Resonances for sp² carbons and carbons attached to heteroatoms. |

| C/D-Ring Synthon (Grundmann's ketone derivative) | ¹H NMR | Characteristic signals for steroidal methyl groups and side-chain protons. |

| C/D-Ring Synthon (Grundmann's ketone derivative) | Mass Spectrometry | Molecular ion peak and fragmentation corresponding to the side-chain. |

Chromatographic Separations of this compound (e.g., HPLC, GC, TLC)

Chromatographic techniques are the cornerstone for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a specific role in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC with a C18 column is commonly employed. A typical method for analyzing related substances in Eldecalcitol involves a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, with UV detection at approximately 265 nm. nih.gov This method can effectively separate the main intermediate from process-related impurities and degradation products.

Gas Chromatography (GC) can be used for the analysis of volatile or thermally stable intermediates. For less volatile compounds, derivatization, such as silylation, may be necessary to increase their volatility. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative purity data and identification of volatile impurities.

Thin-Layer Chromatography (TLC) serves as a rapid and simple tool for monitoring the progress of chemical reactions and for preliminary purity checks of isolated intermediates. For steroidal compounds, silica (B1680970) gel plates are typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. Visualization can be achieved under UV light or by staining with an appropriate reagent.

Interactive Table: Chromatographic Conditions for the Analysis of Vitamin D Analog Intermediates

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (ODS) | Water/Acetonitrile (gradient) | UV (265 nm) | Purity assessment, impurity profiling |

| GC | Capillary column (e.g., DB-5) | Helium | FID or MS | Analysis of volatile intermediates and impurities |

Determination of Stereochemical Purity of this compound (e.g., Chiral HPLC, Optical Rotation)

The synthesis of Eldecalcitol involves the control of multiple chiral centers. Therefore, the determination of stereochemical purity is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the definitive method for separating and quantifying enantiomers and diastereomers of chiral intermediates. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are frequently used for the separation of vitamin D analogs and their precursors. iiarjournals.org The choice of the mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the stereoisomers.

Quality Control and Impurity Profiling of this compound

A robust quality control strategy is essential for the production of Eldecalcitol. This involves setting stringent specifications for all starting materials and intermediates, and a thorough impurity profiling to identify and quantify any potential impurities.

Quality Control of intermediates includes the verification of their identity, strength, and purity against pre-defined specifications. This involves a combination of the analytical techniques described above. The acceptance criteria for each intermediate are established based on the potential impact of impurities on the subsequent synthetic steps and the final API quality. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the control of impurities in new drug substances.

Impurity Profiling is the process of identifying and quantifying all potential and actual impurities in the intermediates. These impurities can arise from starting materials, by-products of the synthesis, degradation products, or reagents. A variety of analytical techniques, particularly HPLC and LC-MS, are used to detect and identify these impurities. Reference standards for known impurities are synthesized or isolated for their accurate quantification. Some of the known impurities in Eldecalcitol include its trans-isomer, pre-eldecalcitol, and tachy-form. nih.gov The control of these and other potential impurities at the intermediate stages is crucial for ensuring the purity of the final Eldecalcitol product.

Interactive Table: Common Impurities in Eldecalcitol Synthesis and their Analytical Approach

| Impurity Name | Potential Origin | Primary Analytical Method |

|---|---|---|

| trans-Eldecalcitol | Isomerization | HPLC |

| pre-Eldecalcitol | Thermal Isomerization | HPLC |

| tachy-Eldecalcitol | Isomerization | HPLC |

| Unreacted Starting Materials | Incomplete reaction | HPLC, GC, TLC |

Industrial Process Development and Scale Up of Eldecalcitol Intermediates

Optimization of Reaction Conditions for Large-Scale Eldecalcitol Intermediate Production

Further optimization has been achieved through novel synthetic routes, such as a scalable approach utilizing the Horner–Wadsworth–Emmons (HWE) olefination of A-ring and C/D-ring fragments. acs.org One improved process uses D-mannose (B1359870), an economically attractive and readily available chiral raw material, to construct the stereocenters of the A-ring fragment, thereby reducing synthetic complexity. acs.org Another industrial-scale synthesis employs a highly diastereoselective epoxidation of a p-methoxybenzyl (PMB) protected dienol to create a key epoxide intermediate for the A-ring synthon. acs.org

Biomimetic approaches have also been investigated to improve efficiency. For instance, microbial 25-hydroxylation has been successfully applied to introduce a hydroxyl group at the 25-position of a steroidal side chain, offering a targeted and potentially more efficient alternative to purely chemical methods. iiarjournals.orgiiarjournals.org

Specific reaction conditions optimized for key transformations include:

Epoxide Cleavage: The cleavage of 1,2α-epoxide intermediates to introduce the 3-hydroxypropoxy group is effectively carried out using 1,3-propanediol (B51772) in the presence of potassium tert-butoxide (t-BuOK). iiarjournals.orgiiarjournals.org

Coupling Reactions: The Trost coupling reaction utilizes a palladium catalyst to couple the A-ring and C/D-ring fragments. nih.govgoogle.com

Yield Enhancement and Efficiency Improvements in Eldecalcitol Intermediate Synthesis

In a representative convergent synthesis, the key fragments were produced with the following yields: nih.gov

Coupling Reaction: 15.6% yield

The efficiency of the synthesis is not only measured by chemical yield but also by step economy and the reduction of complex purification steps. By creating complex fragments like the A-ring and C/D-ring separately, the convergent strategy confines failures to a single branch of the synthesis rather than jeopardizing the entire linear sequence. iiarjournals.orgnih.gov This modularity is a hallmark of efficient large-scale synthesis.

| Synthetic Strategy | Number of Steps | Overall Yield (%) | Key Intermediates/Reactions |

|---|---|---|---|

| Linear Synthesis | 27 | ~0.03 | 1,2α-epoxide 28 from lithocholic acid |

| Convergent Synthesis | N/A (Fragment-based) | Improved | A-ring fragment (10.4% yield), C/D-ring fragment (27.1% yield), Trost Coupling (15.6% yield) |

| Scalable A-Ring Intermediate Synthesis | 13 | 9.0 | Chiral epoxide from D-mannose |

Streamlining Purification Protocols for Eldecalcitol Intermediates

The purification of intermediates is a critical, yet often challenging, aspect of large-scale pharmaceutical manufacturing. Effective purification protocols are essential to ensure the high purity of the final active pharmaceutical ingredient and to remove process-related impurities and diastereomers. In the synthesis of this compound, chromatographic techniques are commonly employed.

For instance, in the synthesis of the A-ring fragment, an important separation of diastereomers was achieved by "simple column chromatography." iiarjournals.org While effective at the lab scale, transitioning column chromatography to an industrial scale can be resource-intensive. Therefore, streamlining these protocols is a key area of process development.

Strategies for streamlining purification include:

Crystallization: Developing methods to crystallize key intermediates can be a highly effective and scalable purification technique, often superior to chromatography in terms of cost and throughput.

Telescoping Reactions: Designing synthetic steps that can be performed sequentially in the same reactor without intermediate isolation and purification ("telescoping") can significantly reduce workload and solvent usage.

Diastereoselective Reactions: Improving the stereoselectivity of reactions, such as the epoxidation mentioned for an A-ring synthon, reduces the burden of separating unwanted stereoisomers later in the process. acs.org

While detailed industrial purification protocols are often proprietary, the academic literature underscores the importance of achieving high optical purity in key intermediates to ensure the efficacy and safety of the final drug product. acs.org

Considerations for Industrial Scale Production of this compound

Several overarching considerations guide the transition from a laboratory-scale synthesis to robust industrial production of this compound.

Economic Viability: The cost of raw materials is a primary factor. The development of synthetic routes from inexpensive and readily available starting materials, such as D-mannose or Vitamin D3, is crucial for commercial viability. acs.orgresearchgate.net The initial linear synthesis starting from lithocholic acid, while feasible, was ultimately not cost-effective for large-scale production due to the number of steps and low yield. iiarjournals.org

Process Safety and Environmental Impact: Reagents and solvents must be selected with safety and environmental regulations in mind. For example, replacing hazardous reagents with safer alternatives and minimizing solvent waste are key objectives in green process chemistry.

Scalability of Reactions: Each step in the synthesis must be scalable. Reactions that work well in a laboratory flask may not perform the same way in a large industrial reactor. Therefore, process chemists must address potential issues related to heat transfer, mixing, and reaction kinetics at scale.

Regulatory Compliance: The entire manufacturing process, including the synthesis and purification of intermediates, must adhere to Good Manufacturing Practice (GMP) standards to ensure the quality, consistency, and purity of the final product. nbinno.comnbinno.com

Ultimately, the successful industrial production of this compound hinges on the development of a process that is not only chemically efficient but also economically sound, safe, and scalable. acs.orggoogle.com

Emerging Trends and Future Perspectives in Eldecalcitol Intermediate Synthesis Research

Novel Retrosynthetic Strategies for Eldecalcitol

Retrosynthetic analysis, the art of deconstructing a target molecule to identify viable synthetic pathways, is constantly evolving for complex structures like Eldecalcitol. Historically, the synthesis of vitamin D analogs has been dominated by two main strategies: linear and convergent synthesis.

A significant advancement in this area was the adoption of a convergent approach centered on the coupling of an A-ring fragment and a C/D-ring fragment. nih.govacs.org One of the key coupling methods employed is the palladium-catalyzed Trost coupling reaction, which connects the A-ring (as an ene-yne component) and the C/D-ring (as a bromomethylene component). nih.govacs.orgnih.govresearchgate.net Another powerful convergent strategy utilizes the Horner-Wadsworth-Emmons (HWE) olefination to form the crucial triene system by joining the A-ring phosphine (B1218219) oxide synthon with the C/D-ring ketone (often referred to as the Grundmann's ketone derivative). nih.gov

Future perspectives in retrosynthesis may involve the exploration of biomimetic approaches, which seek to mimic the natural biosynthetic pathway of vitamin D. nih.govacs.orgnih.govresearchgate.net Such strategies could lead to even more concise and stereoselective syntheses of the Eldecalcitol core structure.

Development of Highly Efficient and Sustainable Eldecalcitol Intermediate Syntheses

The drive for efficiency and sustainability is a major theme in modern pharmaceutical chemistry. For Eldecalcitol, this translates to developing synthetic routes that maximize yield, minimize step count, reduce waste, and avoid hazardous reagents and purification methods like column chromatography.

| Synthetic Strategy | Key Reaction | Number of Steps (Linear Sequence) | Overall Yield | Reference |

|---|---|---|---|---|

| Linear Synthesis | N/A | 27 | ~0.03% | nih.gov, acs.org |

| Convergent Synthesis | Trost Coupling | N/A (Fragments combined) | Improved from linear (A-ring: 10.4%, C/D-ring: 27.1%) | nih.gov, acs.org |

| Convergent Synthesis | Horner-Wadsworth-Emmons | 13 (for key intermediate) | 9.0% (for key intermediate) | nih.gov |

Recent process development has focused on further refining these convergent approaches. For instance, a scalable synthesis was developed that simplifies the process by generating some intermediates in situ, thereby reducing safety hazards associated with handling unstable compounds. nih.gov A key achievement in this improved process was the elimination of the need for column chromatography for purification, a significant step towards a greener and more industrially viable process. nih.gov

Future work in this area will likely focus on applying the principles of green chemistry more broadly. rsc.org This could include the use of more environmentally benign solvents, developing catalytic reactions that replace stoichiometric reagents, and improving atom economy throughout the entire synthetic sequence.

Chemoenzymatic Approaches to Key Eldecalcitol Intermediates

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry, offers a powerful strategy for constructing complex chiral molecules like this compound. bohrium.comacs.org Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity, reducing the need for cumbersome protecting groups and chiral auxiliaries. researchgate.net

A prime target for enzymatic transformation in vitamin D synthesis is the A-ring, which contains key stereocenters. Research has demonstrated the successful use of enzymes for the selective modification of A-ring precursors. For example, Candida antarctica lipase (B570770) (CAL) has been used to perform regioselective alkoxycarbonylation on a diol precursor of the vitamin D A-ring. acs.orgnih.govacs.org The enzyme selectively catalyzes the reaction at only one of the hydroxyl groups, demonstrating a level of precision that is difficult to achieve with conventional chemical reagents. acs.orgacs.org This enzymatic step provides a key intermediate that can be further elaborated into various A-ring synthons. acs.orgnih.govacs.org

The future of chemoenzymatic synthesis for this compound is promising. Advances in protein engineering and genome mining are rapidly expanding the toolbox of available enzymes. researchgate.net It is conceivable that enzymes could be developed or discovered to perform other challenging transformations, such as the stereoselective hydroxylation at the C-1 position or even facilitating the coupling of the A and C/D-ring fragments. Engineered enzymes like imine reductases and transaminases are already being used to create safer, more efficient routes for other chiral amine-containing pharmaceuticals, providing a blueprint for future applications in vitamin D analog synthesis. mdpi.com

Computational Chemistry in Eldecalcitol Intermediate Reaction Design and Mechanism Elucidation

While the application of computational chemistry specifically to the reaction design for this compound is still an emerging area, its potential impact is significant. Computational tools, particularly Density Functional Theory (DFT), are increasingly used to model reaction mechanisms, predict stereochemical outcomes, and design more efficient catalysts. researchgate.netchemrxiv.orgchemrxiv.org

In the broader context of vitamin D research, computational studies have been employed to understand the interaction between calcitriol (B1668218) (a related vitamin D metabolite) and the vitamin D receptor (VDR). researchgate.netchemrxiv.orgchemrxiv.org These studies use methods like the ONIOM hybrid methodology to analyze the binding interactions and electronic properties of the ligand within the receptor's active site. researchgate.netchemrxiv.org This knowledge is crucial for the rational design of new, potent vitamin D analogs.

Extrapolating from these applications and trends in other areas of complex synthesis, the future of Eldecalcitol synthesis will likely see greater integration of computational chemistry. For example, DFT calculations could be used to:

Elucidate the transition states of key bond-forming reactions, such as the Trost coupling or HWE olefination, to optimize reaction conditions and catalyst structure for higher yields and selectivity.

Model the conformational behavior of flexible intermediates to better predict their reactivity.

Screen potential catalysts in silico before committing to laboratory synthesis, saving time and resources.

Aid in the design of engineered enzymes for chemoenzymatic routes by modeling substrate binding and catalytic mechanisms.

As computational methods become more powerful and accessible, they will transition from being an analytical tool to a truly predictive and integral part of synthetic route design for complex molecules like Eldecalcitol.

Exploration of New Catalytic Systems for Eldecalcitol Intermediate Synthesis

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling new transformations and improving the efficiency and selectivity of existing ones. In the context of Eldecalcitol, research is moving beyond traditional palladium catalysts for coupling reactions to explore a wider range of catalytic systems.

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. A novel asymmetric synthesis of an A-ring precursor for a vitamin D3 analog has been developed using a bifunctional urea (B33335) catalyst. acs.orgnih.gov This organocatalyst facilitates an enantioselective desymmetrization of a prochiral starting material, efficiently establishing a key stereocenter in the A-ring. acs.orgnih.gov This approach avoids the use of metals and offers a greener alternative for constructing chiral building blocks.

Furthermore, alternative coupling strategies are being explored that rely on different types of catalysts or reagents. The Julia-Kocienski olefination is a powerful method for forming carbon-carbon double bonds and has been successfully employed in the synthesis of various vitamin D analogs, including C2-substituted 19-norvitamin D3 derivatives. researchgate.netmdpi.comresearchgate.net This reaction, which involves the coupling of a sulfone with a carbonyl compound, offers a robust alternative to Wittig-type reactions and can be advantageous for constructing the triene system. mdpi.comresearchgate.net

The future in this domain points towards the integration of machine learning and high-throughput screening to accelerate the discovery of new catalysts. nih.gov Active learning frameworks, for instance, can efficiently navigate vast chemical spaces to identify optimal catalyst compositions and reaction conditions with a significantly reduced number of experiments. nih.gov The application of such data-driven approaches could uncover novel and highly efficient catalysts for the key bond-forming events in Eldecalcitol synthesis, such as novel metal-catalyzed systems based on earth-abundant metals or highly selective organocatalysts for other key transformations. mdpi.com

Q & A

Q. How can researchers address contradictions in Eldecalcitol’s effects on intestinal calcium absorption versus bone remodeling?

- Answer : Dual-energy X-ray absorptiometry (DXA) and calcium balance studies in OVX rats show Eldecalcitol enhances intestinal absorption similarly to 1,25(OH)₂D₃ but suppresses bone resorption more potently. Isotopic calcium tracers (⁴⁵Ca) can differentiate skeletal vs. dietary calcium utilization .

Tables for Key Data

| Parameter | Eldecalcitol | Alfacalcidol | Source |

|---|---|---|---|

| Vertebral fracture reduction | 26% | 19% | |

| Wrist fracture risk | 1.1% | 3.6% | |

| Hypercalcemia incidence | 0.4% | 0.2% | |

| Cortical thickness increase | +7.5% | +3.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.